Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate
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Overview
Description
Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22. The purity is usually 95%.
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Scientific Research Applications
Generation and Reactions with Lithiated Compounds
Tert-butyl and its derivatives, such as 2,6-di(tert-butyl)-4-methylphenyl (BHT) cyclopropanecarboxylates, are lithiated and react with various electrophiles to form α-substituted BHT esters. These esters can be further processed into corresponding carboxylic acids or cyclopropanemethanols through cleavage or reduction reactions, respectively (Häner, Maetzke, & Seebach, 1986).
Reactivity with tert-Butylcarbene
The reactivity of tert-butylcarbene in various solvents shows differential product formation, highlighting the solvent's role in chemical reactions involving carbene intermediates (Ruck & Jones, 1998).
Physicochemical and Pharmacokinetic Properties
The tert-butyl group's incorporation into bioactive compounds often leads to modulation of their physicochemical and pharmacokinetic properties. Alternative substituents to the tert-butyl group have been evaluated for their impact on these properties (Westphal et al., 2015).
Synthesis of Cyclic Amino Acid Ester
Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, has been synthesized and characterized, demonstrating the structural complexity that can be achieved with tert-butyl derivatives (Moriguchi et al., 2014).
Versatile Building Blocks for Synthetic Chemistry
Tert-butyl phenylazocarboxylates serve as versatile intermediates in synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions for the modification of the benzene ring (Jasch, Höfling, & Heinrich, 2012).
Mechanism of Action
Biochemical Pathways
The action of AT11743 affects the glucose metabolism pathway . By inhibiting glucose transporters, it disrupts glucose uptake and metabolism, leading to changes in cellular energy production . The increase in aspartate levels indicates an enhancement of the aspartate-argininosuccinate shunt, a part of the urea cycle and the malate-aspartate shuttle, which are crucial for the transfer of reducing equivalents across the mitochondrial membrane .
Result of Action
The molecular and cellular effects of AT11743’s action include a collapse in NADH pools and a striking accumulation of aspartate . This indicates a dramatic shift towards oxidative phosphorylation in the mitochondria . Furthermore, AT11743 synergizes with electron transport inhibitors to induce cell death , suggesting potential anti-cancer effects.
Properties
IUPAC Name |
tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-5-7-6-8(7)9(11)12-10(2,3)4/h1,7-8H,6H2,2-4H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQUFTNRQVFWCQ-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.